molecular formula C11H10N2O2 B11793732 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole

Cat. No.: B11793732
M. Wt: 202.21 g/mol
InChI Key: INADRVDXFTWOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, which incorporates a 1,4-benzodioxane ring linked to a pyrazole heterocycle, is recognized as a privileged pharmacophore in the design of novel therapeutic agents . This compound serves as a versatile building block for developing targeted anticancer therapies. Research on highly analogous structures has demonstrated potent and selective inhibitory activity against the oncogenic kinase BRAF V600E , a key driver in melanoma, thyroid cancer, and other malignancies . The 1,4-benzodioxane moiety is known to enhance interactions with key residues in the enzyme's active site, such as LYS483 and PHE583, contributing to both inhibitory potency and selectivity over the wild-type BRAF kinase, which is crucial for improving therapeutic safety . Beyond oncology, related 1,3-diarylpyrazole compounds are investigated for their antimicrobial and antiparasitic properties, showing whole-cell potency against protozoa such as Trypanosoma brucei rhodesiense and Leishmania infantum . The structural framework of this compound makes it a valuable intermediate for synthesizing more complex molecules for high-throughput screening and mechanism-of-action studies.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole

InChI

InChI=1S/C11H10N2O2/c1-2-10-11(15-4-3-14-10)5-8(1)9-6-12-13-7-9/h1-2,5-7H,3-4H2,(H,12,13)

InChI Key

INADRVDXFTWOAD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CNN=C3

Origin of Product

United States

Preparation Methods

Hydrazone Formation

The synthesis begins with the condensation of 1-(2,3-dihydrobenzo[b][1,dioxin-6-yl)ethan-1-one and phenyl hydrazine in acetic acid under reflux conditions. This step generates the hydrazone intermediate, a critical precursor for pyrazole ring formation. The reaction exploits the nucleophilic addition of phenyl hydrazine to the carbonyl group of the ketone, followed by dehydration to yield the hydrazone. Acetic acid acts as both a catalyst and solvent, facilitating proton transfer and stabilizing the intermediate.

Key considerations include:

  • Stoichiometry : A 1:1 molar ratio of ketone to phenyl hydrazine ensures complete conversion.

  • Reaction Time : Prolonged heating (typically 6–12 hours) drives the reaction to completion.

  • Workup : The crude hydrazone is often isolated via aqueous extraction and purified by recrystallization or chromatography.

Vilsmeier–Haack Cyclization

The hydrazone undergoes cyclization via the Vilsmeier–Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the pyrazole ring. The mechanism involves the in situ generation of the Vilsmeier reagent (chloromethyleneiminium chloride), which activates the hydrazone for electrophilic aromatic substitution. Cyclization proceeds through a [3+2] pathway, culminating in the formation of the 1H-pyrazole core.

Reaction Conditions :

  • Temperature : The reaction is initiated at 0°C to control exothermicity, followed by gradual warming to room temperature.

  • Solvent : Anhydrous DMF ensures reagent stability and solubility.

  • Quenching : The mixture is poured onto ice to hydrolyze excess POCl₃, followed by neutralization and extraction.

Optimization of Reaction Parameters

Solvent and Catalyst Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the electrophilicity of the Vilsmeier reagent, while protic solvents may deactivate it. Catalytic additives, such as triethylamine, have been explored to mitigate side reactions, though their utility remains context-dependent.

Temperature and Time Profiling

Optimal cyclization occurs at 50–70°C, with reaction times ranging from 2 to 6 hours. Elevated temperatures accelerate ring closure but risk decomposition, necessitating careful monitoring.

Purification and Characterization

Chromatographic Purification

The crude product is purified via column chromatography using silica gel and a gradient eluent system (e.g., petroleum ether/ethyl acetate). This step removes unreacted starting materials and byproducts, yielding the target compound in >95% purity.

Comparative Analysis with Structural Analogues

Modifications to the 1,4-dioxane moiety or pyrazole substituents alter synthetic outcomes. For example:

  • Replacement of the 1,4-dioxane with a 3,4-dimethoxyphenyl group requires adjusted stoichiometry to account for steric hindrance.

  • Introduction of electron-withdrawing groups on the pyrazole ring accelerates cyclization but may reduce yield due to side reactions.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
IUPAC Name4-(2,3-dihydro-1,4-benzodioxin-6-yloxy)-1H-pyrazole
SMILESC1COC2=C(O1)C=CC(=C2)OC3=CNN=C3

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsPurposeOutcome
1Phenyl hydrazine, acetic acid, refluxHydrazone formationIntermediate isolation
2POCl₃, DMF, 50–70°CPyrazole cyclizationCrude product
3Column chromatographyPurification>95% purity

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for the synthesis of biologically active derivatives.

Medicine

In medicinal chemistry, derivatives of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole Derivatives with Benzo-1,4-dioxane Substituents

highlights dihydropyrazole derivatives (e.g., 4m–4q ) bearing sulfonamide groups and varying aryl substituents (methoxy, ethoxy, fluoro, chloro, bromo). Key differences include:

  • Melting Points : Ranged from 146–208°C, with chloro-substituted 4p having the lowest (146–148°C), suggesting reduced crystallinity compared to methoxy-substituted 4m (207–208°C) .
  • Synthetic Yields : Highest for 4m (75.6%) and lowest for 4n (59.8%), reflecting substituent-dependent reactivity during cyclization .

Oxadiazole Derivatives

In , oxadiazole analogs (e.g., 18–21 ) replace the pyrazole core with a 1,3,4-oxadiazole ring. These compounds exhibit:

  • Higher Purity : 95–100% via HPLC, attributed to optimized synthetic protocols using thiomethoxy or trifluoromethyl benzamide groups .
  • Distinct Pharmacological Targets : Designed for Ca²⁺/calmodulin inhibition, contrasting with pyrazole derivatives often explored for kinase or receptor modulation .

Pyrrolone and Piperazine Derivatives

  • Pyrrol-2-ones (): Compound 8o incorporates a dihydropyrrolone core, synthesized via base-assisted cyclization.
  • Piperazine Radiopharmaceuticals (): The benzo-dioxin moiety in 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[¹⁸F]fluoropyridin-3-yl)methyl)piperazine enables dopamine D4 receptor selectivity, demonstrating the scaffold’s adaptability for imaging applications .

Antiviral and Receptor Antagonists

  • describes dibenzylamine derivatives (e.g., 16–24) with antiviral activity against Venezuelan equine encephalitis virus.
  • Dopamine D4 Antagonists (): S 18126 , a benzo-dioxin-containing piperazine, shows superior selectivity over L 745,870, emphasizing the role of the dioxane ring in receptor binding .

Biological Activity

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. The synthesis, structure-activity relationships (SAR), and specific case studies are also discussed to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole is C11H10N2O2C_{11}H_{10}N_2O_2 with a molecular weight of 202.21 g/mol. The compound features a pyrazole ring substituted with a dihydrobenzo[dioxin] moiety, which is crucial for its biological activity.

Synthesis

The synthesis of 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole typically involves the reaction of appropriate hydrazine derivatives with substituted benzo[dioxins]. Various methods have been reported in the literature, including microwave-assisted synthesis and traditional reflux methods.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives. For instance:

  • In vitro studies indicated that 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
MDA-MB-23120G2/M phase arrest

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented:

  • Case Study : A study demonstrated that 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. This suggests its potential as an anti-inflammatory agent by modulating pro-inflammatory cytokines such as TNF-α .

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored:

  • Research Findings : In vitro assays revealed that 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole exhibits substantial antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membrane integrity .

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications on the pyrazole ring and the dihydrobenzo[dioxin] moiety significantly influence biological activity. For example:

  • Substituents at the 3-position on the pyrazole ring enhance cytotoxicity.
  • The presence of electron-withdrawing groups on the dihydrobenzo[dioxin] moiety increases anti-inflammatory activity .

Q & A

Q. What are the primary synthetic routes for 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group substitutions. Key steps include:

  • Reagent selection : Use of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine or its derivatives as precursors (e.g., coupling with pyrazole intermediates) .
  • Temperature control : Reactions often proceed at 60–80°C to avoid side products .
  • Catalysts : Pyridine or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency .
  • Yield optimization : Yields range from 24% to 71%, depending on purification methods like column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm structural integrity (e.g., aromatic proton shifts at δ 7.78 ppm in DMSO-d6_6) .
  • Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., m/z 379.37 for derivatives) .
  • HPLC : Retention time analysis ensures ≥95% purity .
  • FT-IR : Identifies functional groups like C=O (1650–1700 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) .

Q. How does the solubility and stability of this compound affect experimental design?

  • Solubility : Prefer polar aprotic solvents (DMSO, DMF) for biological assays, as the compound exhibits limited solubility in water .
  • Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound?

  • Functional group modifications : Substitutions on the pyrazole ring (e.g., nitro, trifluoromethyl) enhance bioactivity. For example, 5-nitrothiazole derivatives show improved enzyme inhibition .
  • Biological assays : COX-2 inhibition (IC50_{50} values) or cytotoxicity testing (e.g., against colon cancer cell lines) link structural features to activity .
  • Computational docking : Molecular docking with targets like GSK-3α or orexin receptors identifies key binding interactions (e.g., hydrogen bonding with active-site residues) .

Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET modeling : Predicts absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and acute toxicity (LD50_{50}) using tools like SwissADME .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability .
  • Molecular dynamics simulations : Evaluate binding stability (RMSD < 2 Å) with targets over 100 ns trajectories .

Q. What mechanisms explain its biological activity in disease models, such as cancer or inflammation?

  • Apoptosis induction : Upregulates pro-apoptotic proteins (Bax, caspase-3) and downregulates Bcl-2 in leukemia cells .
  • Enzyme inhibition : Blocks COX-2 (IC50_{50} ~0.5 µM) via competitive binding to the catalytic site .
  • Receptor antagonism : Acts on orexin receptors (e.g., OX1R IC50_{50} = 10 nM) to modulate neurosignaling .

Q. How is this compound utilized in materials science, such as in electroluminescent devices?

  • OLED applications : Derivatives like CDDPI exhibit deep blue emission (435 nm, CIEy 0.07) with high external quantum efficiency (2.01%) due to small singlet-triplet energy gaps (ΔEST_{ST} < 0.3 eV) .
  • Host materials : Enhances phosphorescent OLED performance (e.g., 19.2% efficiency in red devices) by balancing hole/electron transport .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.